Catalytic Performance in Kumada Cross-Coupling: MnCl₂ vs. Alternative Metal Systems
Manganese(II) chloride enables high-yield C(sp²)–C(sp³) bond formation via Kumada cross-coupling under ambient conditions (21°C, 15 min to 20 h) using only 3 mol% MnCl₂·THF₁.₆ . This performance contrasts with other Mn(II) salts that failed entirely under similar screening conditions [1].
| Evidence Dimension | Catalytic yield in C–C bond formation |
|---|---|
| Target Compound Data | High yields reported with 3 mol% MnCl₂·THF₁.₆ |
| Comparator Or Baseline | Mn(OTf)₂: 0% yield; Mn(OAc)₃·2H₂O: 0% yield; Mn₂(CO)₁₀: 23% yield |
| Quantified Difference | Target compound active; comparators 0% under identical screening conditions (PhMe, 25°C) |
| Conditions | Kumada cross-coupling of aliphatic Grignard reagents with N-heterocyclic chlorides at 21°C |
Why This Matters
This demonstrates that MnCl₂ is catalytically competent in cross-coupling where common alternative Mn(II) salts show zero activity, guiding catalyst selection for C–C bond formation.
- [1] Nature Communications (2023). Reaction development table. Entry 1-3: MnCl₂, Mn(OTf)₂, Mn(OAc)₃·2H₂O each gave 0/0% yield (2a/3a) at 25°C in PhMe. https://preview-www.nature.com/articles/s41467-023-37299-x/tables/1. View Source
